molecular formula C7H3BrClN3O B14841334 2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine

2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine

Cat. No.: B14841334
M. Wt: 260.47 g/mol
InChI Key: NTBVNZYIIOOBDW-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine is a heterocyclic compound that contains both bromine and chlorine atoms The presence of the 1,2,4-oxadiazole ring, a five-membered ring with two nitrogen atoms and one oxygen atom, makes this compound particularly interesting for various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-chloropyridine with an amidoxime derivative under cyclization conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions.

    Cyclization: The compound can form additional rings through cyclization reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Cyclization: Cyclization reactions often require catalysts like palladium or copper salts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine
  • 2-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-YL)pyridine
  • 2-Bromo-5-(3-phenyl-1,2,4-oxadiazol-5-YL)pyridine

Uniqueness

2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the oxadiazole and pyridine rings makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H3BrClN3O

Molecular Weight

260.47 g/mol

IUPAC Name

5-(6-bromopyridin-3-yl)-3-chloro-1,2,4-oxadiazole

InChI

InChI=1S/C7H3BrClN3O/c8-5-2-1-4(3-10-5)6-11-7(9)12-13-6/h1-3H

InChI Key

NTBVNZYIIOOBDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NC(=NO2)Cl)Br

Origin of Product

United States

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